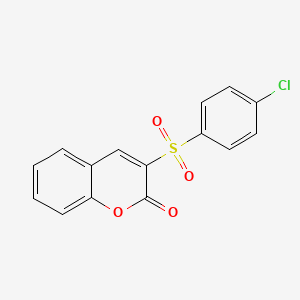![molecular formula C22H28N2O2 B2474020 (4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone CAS No. 1706074-20-5](/img/structure/B2474020.png)
(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone, also known as MNB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNB belongs to the class of compounds known as piperidines, which have been widely studied for their pharmacological properties. In
Wirkmechanismus
The exact mechanism of action of (4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone is not fully understood. However, it is believed to act on the dopamine and serotonin receptors in the brain. (4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a role in mood regulation and reward processing.
Biochemical and physiological effects:
(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory properties, (4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone has been shown to have antioxidant effects. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuronal survival and growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is that (4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone is a synthetic compound, which may limit its translatability to clinical settings.
Zukünftige Richtungen
There are several future directions for research on (4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of (4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone and its potential side effects. Finally, studies on the pharmacokinetics and pharmacodynamics of (4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone are needed to determine the optimal dosage and administration route for potential clinical use.
In conclusion, (4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone is a synthetic compound that has shown potential therapeutic applications in scientific research. Its neuroprotective and anti-inflammatory properties make it a promising candidate for the treatment of neurodegenerative and inflammatory diseases. Further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of (4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone involves the reaction of 4-methoxyphenylpiperidin-4-ol with 1-naphthylacetyl chloride in the presence of a base. The reaction yields (4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone as a white solid, which is then purified by recrystallization. The purity of the compound is confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone has been studied extensively for its potential therapeutic applications. One area of interest is its use as a neuroprotective agent. Studies have shown that (4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone can protect neurons from oxidative stress and prevent cell death in vitro. Additionally, (4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-26-19-11-15-23(16-12-19)18-9-13-24(14-10-18)22(25)21-8-4-6-17-5-2-3-7-20(17)21/h2-8,18-19H,9-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQJTNQBKXEJKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

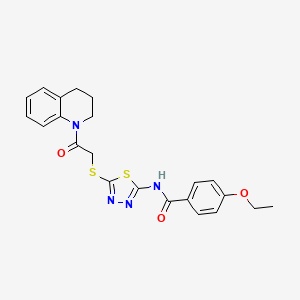
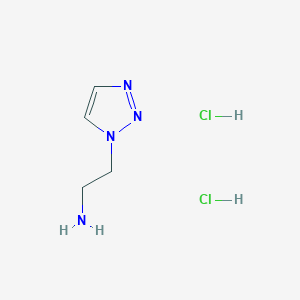
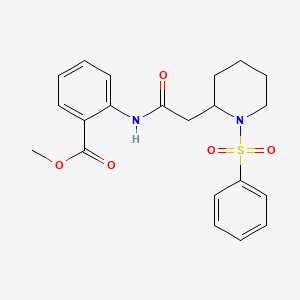
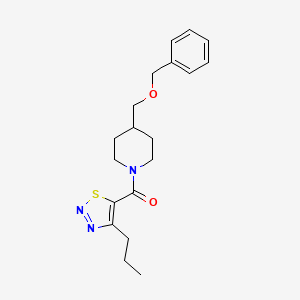
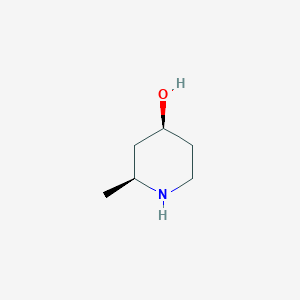
![2-(4-nitrophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2473949.png)
![2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one;hydrochloride](/img/structure/B2473950.png)
![5-methyl-N-phenyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2473951.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2473952.png)
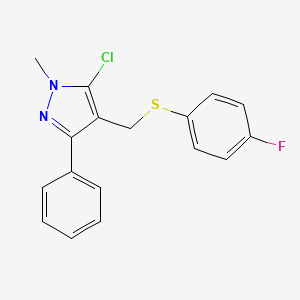
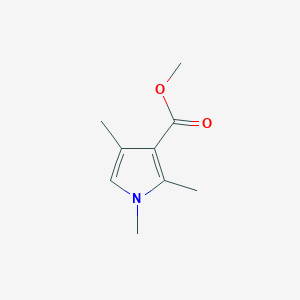
![3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2473956.png)
![1-{[(2S)-4,4-difluorotetrahydro-1H-pyrrol-2-yl]methyl}piperidine](/img/structure/B2473958.png)
